Sunpp3 Sunpp3
Brand Name: Vulcanchem
CAS No.: 110238-07-8
VCID: VC20776967
InChI: InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]
Molecular Formula: C15H21N4O11P
Molecular Weight: 464.32 g/mol

Sunpp3

CAS No.: 110238-07-8

Cat. No.: VC20776967

Molecular Formula: C15H21N4O11P

Molecular Weight: 464.32 g/mol

* For research use only. Not for human or veterinary use.

Sunpp3 - 110238-07-8

Specification

CAS No. 110238-07-8
Molecular Formula C15H21N4O11P
Molecular Weight 464.32 g/mol
IUPAC Name azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate
Standard InChI InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1
Standard InChI Key HZZXZYIHMBASFP-QMDUSEKHSA-N
Isomeric SMILES C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+]
SMILES C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator